Propanamide, 3,3'-thiobis[N-dodecyl-
Description
Propanamide, 3,3'-thiobis[N-dodecyl-] is a synthetic organic compound characterized by two propanamide groups linked via a thioether (S) bridge, with each amide nitrogen substituted by a dodecyl (C₁₂H₂₅) chain. Its molecular formula is C₃₀H₆₀N₂O₂S, and it belongs to the class of alkylated thiodipropionamides.
Key identifiers include synonyms such as 3,3'-Thiobis(N-dodecylpropanamide) and β,β'-Thiodipropionamide, N-dodecyl derivative.
Properties
CAS No. |
10508-00-6 |
|---|---|
Molecular Formula |
C30H60N2O2S |
Molecular Weight |
512.9 g/mol |
IUPAC Name |
N-dodecyl-3-[3-(dodecylamino)-3-oxopropyl]sulfanylpropanamide |
InChI |
InChI=1S/C30H60N2O2S/c1-3-5-7-9-11-13-15-17-19-21-25-31-29(33)23-27-35-28-24-30(34)32-26-22-20-18-16-14-12-10-8-6-4-2/h3-28H2,1-2H3,(H,31,33)(H,32,34) |
InChI Key |
OGZYGXNNROAPTD-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCNC(=O)CCSCCC(=O)NCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCNC(=O)CCSCCC(=O)NCCCCCCCCCCCC |
Other CAS No. |
10508-00-6 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Differences
The compound is compared to three classes of analogs:
Unsubstituted Thiodipropionamides (e.g., 3,3'-Thiodipropionamide, CAS 5459-10-9)
Thiodipropionate Esters (e.g., Dihexadecyl thiodipropionate, CAS 3287-12-5)
Alkylated Diamines (e.g., N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine, CAS 2372-82-9)
Table 1: Key Properties of Propanamide, 3,3'-thiobis[N-dodecyl-] and Analogs
Key Differences and Research Findings
(a) Functional Group Impact
- Amide vs. Ester Groups : The amide groups in Propanamide, 3,3'-thiobis[N-dodecyl-] confer hydrogen-bonding capability and hydrolytic stability, unlike thiodipropionate esters (e.g., Dihexadecyl thiodipropionate), which are prone to ester hydrolysis under acidic/basic conditions .
- Amide vs. Amine Groups : Compared to the diamine analog (CAS 2372-82-9), the amide derivative is less basic and less reactive, making it more suitable for applications requiring pH neutrality .
(b) Alkyl Chain Effects
- The dodecyl chains enhance lipophilicity, improving compatibility with non-polar matrices (e.g., polymers, oils). This contrasts with unsubstituted thiodipropionamide (CAS 5459-10-9), which exhibits moderate water solubility due to the lack of alkyl groups .
- Compared to Dihexadecyl thiodipropionate (C₁₆ chains), the shorter dodecyl chains in the target compound may reduce melting points and improve processability in polymer blends .
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